BIBP 3226 BIBP 3226 BIBP3226 is a nonpeptide antagonist of neuropeptide Y (NPY) receptor Y1 (Ki = 1.1 nM). It is selective for Y1 over Y2, Y4, and Y5 receptors (Kis = >1,000 nM for all). It also binds to neuropeptide FF receptor 1 (NPFF1) and NPFF2 (Kis = 108 and 79 nM, respectively) and reverses NPFF-induced inhibition of forskolin-induced cAMP accumulation in CHO cells expressing human NPFF2 in a concentration-dependent manner. BIBP3226 inhibits NPY-induced increases in perfusion pressure in isolated rat kidney but not the NPY-induced twitch response in isolated rat vas deferens (IC50s = 26 and >10,000 nM, respectively). BIBP3226 inhibits NPY-induced increases in blood pressure in pithed rats (ED50 = 0.11 mg/kg). It also inhibits NPFF-induced hypothermia in mice when administered intracerebroventricularly (i.c.v.) at a dose of 5 nmol.
BIBP3226 is a potent and selective antagonist for both the Neuropeptide Y receptor Y1 and also the neuropeptide FF receptor.
Brand Name: Vulcanchem
CAS No.: 159013-54-4
VCID: VC0521188
InChI: InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Molecular Formula: C27H31N5O3
Molecular Weight: 473.6 g/mol

BIBP 3226

CAS No.: 159013-54-4

Cat. No.: VC0521188

Molecular Formula: C27H31N5O3

Molecular Weight: 473.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BIBP 3226 - 159013-54-4

Specification

CAS No. 159013-54-4
Molecular Formula C27H31N5O3
Molecular Weight 473.6 g/mol
IUPAC Name (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Standard InChI InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1
Standard InChI Key KUWBXRGRMQZCSS-HSZRJFAPSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

BIBP 3226, chemically designated as (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide, is a synthetic argininamide derivative with a molecular formula of C₂₇H₃₁N₅O₃ and a molecular weight of 473.57 g/mol . Its trifluoroacetate salt form enhances solubility in aqueous solutions (1 mg/mL in water) . The compound’s stability requires storage at -20°C, and its predicted pKa of 9.71±0.15 reflects its basic nature .

Table 1: Key Chemical and Physical Properties of BIBP 3226

PropertyValue
CAS Number159013-54-4
Molecular FormulaC₂₇H₃₁N₅O₃
Molecular Weight473.57 g/mol
Solubility (H₂O)1 mg/mL
Storage Temperature-20°C
Predicted Density1.24±0.1 g/cm³

Pharmacological Profile and Receptor Selectivity

BIBP 3226 is a mixed non-peptide antagonist with high affinity for NPY Y₁ receptors (Kᵢ = 1.1 nM for rat Y₁ receptors) and moderate activity at neuropeptide FF (NPFF) receptors (Kᵢ = 79 nM for human NPFF₂) . Its selectivity over other NPY receptor subtypes is pronounced, with minimal interaction at Y₂, Y₄, or Y₅ receptors (Kᵢ > 1,000 nM) .

Mechanism of Y₁ Receptor Antagonism

BIBP 3226 binds competitively to Y₁ receptors, as demonstrated by rightward shifts in concentration-response curves for NPY-induced vasoconstriction in human cerebral arteries (pA₂ = 8.52) . This antagonism is non-competitive in nicotinic receptor-mediated catecholamine secretion models, where BIBP 3226 reduces agonist efficacy without altering potency (IC₅₀ = 2.4 µM in bovine chromaffin cells) . The compound’s structural mimicry of NPY’s C-terminal tripeptide enables selective receptor engagement while avoiding peptidase degradation .

Table 2: Receptor Affinity and Functional Activity of BIBP 3226

Receptor SubtypeSpeciesKᵢ or IC₅₀Functional Effect
Y₁Rat1.1 nM Antagonism of vasoconstriction
NPFF₂Human79 nM Partial antagonism
Y₂Rat>1,000 nM No significant activity

Mechanisms of Action in Physiological Systems

Vascular Effects

BIBP 3226 dose-dependently inhibits NPY-induced vasoconstriction in renal and hindlimb vasculature. In reserpine-treated pigs, intravenous infusion (1.9–190 nmol kg⁻¹ min⁻¹) abolishes long-lasting vasoconstrictor responses to sympathetic nerve stimulation and exogenous NPY . The antagonist’s plasma concentration peaks within 20 minutes, with elimination following a two-compartment model (α-phase t₁/₂ = 2.0 min; β-phase t₁/₂ = 20.1 min) .

In Vitro and In Vivo Pharmacokinetics

Plasma Kinetics

BIBP 3226 exhibits rapid distribution and moderate elimination kinetics. At the highest infusion rate (190 nmol kg⁻¹ min⁻¹), plasma levels reach concentrations sufficient to inhibit 89% of renal NPY responses and 60% of sympathetic-mediated vasoconstriction .

Table 3: Pharmacokinetic Parameters of BIBP 3226 in Pigs

ParameterValue
α-phase half-life2.0 ± 0.2 min
β-phase half-life20.1 ± 0.9 min
Plasma steady-state20 min

Tissue-Specific Activity

In human cerebral arteries, BIBP 3226 potently antagonizes NPY-induced contractions (EC₅₀ = 3.2 nM), confirming Y₁ receptor dominance in cerebrovascular tone regulation . By contrast, the compound has no effect on high K⁺-induced norepinephrine release, highlighting its specificity for receptor-mediated pathways .

Clinical and Therapeutic Implications

Cardiovascular Applications

BIBP 3226’s ability to block NPY-mediated vasoconstriction positions it as a potential therapeutic for hypertension and ischemic disorders. In pig models, maximal inhibition of hindlimb vasoconstriction occurs at plasma concentrations ≥59 nM, suggesting clinically achievable dosing regimens .

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